Prevezol C
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Overview
Description
Prevezol C is a natural product found in Laurencia dendroidea and Laurencia obtusa with data available.
Scientific Research Applications
Synthesis and Structure Evaluation
- The first enantioselective syntheses of the proposed structures of natural products Prevezol B and Prevezol C were reported, revealing that the natural occurring structure of this compound had been incorrectly assigned. This led to the conclusion that the structures of Prevezols B and C required major revisions. Their cytotoxicity was evaluated, but they were found inactive against human cervical cancer cell line HeLa at high concentrations (Leung et al., 2014).
- Another study focused on the enantioselective synthesis of this compound, highlighting discrepancies in the spectral data of the synthetic materials and the natural sample, leading to the conclusion that the proposed structures were incorrect (Leung, Blair, Forsyth, & Tuck, 2013).
- A separate research achieved the enantioselective synthesis of (−)-2-epi-Prevezol C from chirons (−)- and (+)-limonene oxide, utilizing a stereoconvergent, substrate-controlled allylic alkylation strategy to assemble the diterpene core (Blair, Forsyth, & Tuck, 2010).
Isolation from Natural Sources
- Novel brominated diterpenes, Prevezols A and B, were isolated from the red alga Laurencia obtusa. Their structures and stereochemistry were established through spectral data analysis and molecular calculations. This work provided foundational knowledge on Prevezol compounds (Mihopoulos et al., 2001).
- Further research on Laurencia obtusa identified five new brominated diterpenes, including Prevezols B-E, with novel carbon skeletons and significant cytotoxicity against human cell lines, expanding the understanding of Prevezol compounds' biological activities (Iliopoulou et al., 2003).
Properties
Molecular Formula |
C20H33BrO3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-3-[2-[(1R,3R,4S)-3-bromo-4-hydroxy-4-methylcyclohexyl]prop-2-enyl]-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C20H33BrO3/c1-12(2)15-7-9-20(5,24)18(22)16(15)10-13(3)14-6-8-19(4,23)17(21)11-14/h14-18,22-24H,1,3,6-11H2,2,4-5H3/t14-,15-,16-,17-,18-,19+,20-/m1/s1 |
InChI Key |
MKFNGLHIEAHRCD-AIFSHUDHSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H]([C@@H]1CC(=C)[C@@H]2CC[C@]([C@@H](C2)Br)(C)O)O)(C)O |
Canonical SMILES |
CC(=C)C1CCC(C(C1CC(=C)C2CCC(C(C2)Br)(C)O)O)(C)O |
Synonyms |
prevezol B prevezol C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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